molecular formula C25H23ClN2O3 B4572562 METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE

METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE

Cat. No.: B4572562
M. Wt: 434.9 g/mol
InChI Key: GZKQCPNYBHAFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamido group, a tetrahydroisoquinoline moiety, and a chlorinated benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.

    Organic Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamido Intermediate: This step involves the reaction of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methyl 2-chloro-5-aminobenzoate to form the benzamido intermediate.

    Esterification: The benzamido intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoate ester can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The benzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Reduction: Reducing agent (e.g., LiAlH4), solvent (e.g., ether), temperature (e.g., room temperature).

    Oxidation: Oxidizing agent (e.g., KMnO4), solvent (e.g., water), temperature (e.g., reflux).

Major Products

    Substitution: Substituted benzoate esters.

    Reduction: Amino derivatives.

    Oxidation: Isoquinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzamido and tetrahydroisoquinoline moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-5-aminobenzoate: Shares the chlorinated benzoate ester moiety but lacks the benzamido and tetrahydroisoquinoline groups.

    4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]benzoic acid: Contains the tetrahydroisoquinoline and benzamido groups but lacks the chlorinated benzoate ester.

Uniqueness

Methyl 2-chloro-5-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzamido}benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the chlorinated benzoate ester, benzamido group, and tetrahydroisoquinoline moiety allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

methyl 2-chloro-5-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3/c1-31-25(30)22-14-21(10-11-23(22)26)27-24(29)19-8-6-17(7-9-19)15-28-13-12-18-4-2-3-5-20(18)16-28/h2-11,14H,12-13,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKQCPNYBHAFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE
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METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE
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METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE
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METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE
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METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE
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METHYL 2-CHLORO-5-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZOATE

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